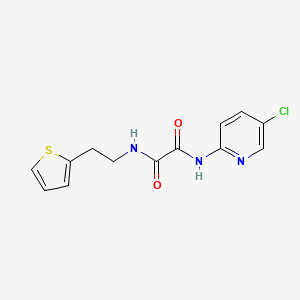

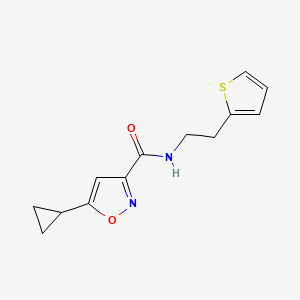

![molecular formula C11H10N2O4 B2829890 ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 52578-37-7](/img/structure/B2829890.png)

ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound that has been studied for its potential analgesic properties . It is part of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids .

Chemical Reactions Analysis

The compound is completely inert to the initial picolylamines, not forming stable compounds with them, and needing no special approaches to remove them from the reaction mix .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylate has been studied for its synthesis and structural properties. An improved method for its preparation and purification was proposed by Ukrainets et al. (2007). According to their research, the compound exists in a 2-hydroxy-4-oxo form in DMSO solution and in a bipolar 2,4-dioxo form in crystalline structure (Ukrainets et al., 2007).

Chemical Modification for Biological Properties

Chemical modifications of the pyridine moiety of the molecule have been explored to optimize biological properties. Ukrainets et al. (2015) considered the displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus as a method to enhance the biological activity of the derivatives (Ukrainets et al., 2015).

Diuretic Properties

Research by Ukrainets et al. (2008) focused on alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to establish a structure-biological activity relationship. Their study included a comparative analysis of diuretic properties (Ukrainets et al., 2008).

Rearrangement in Heterocyclic Synthesis

Donati et al. (1989) described the rearrangement of ethyl 2-(heterocyclic)-5-oxo-2,5-dihydroisoxazole-4-carboxylates, leading to new syntheses of various pyrimidine ring systems, including the 2-hydroxy-4-oxo-4H-pyrimidine derivatives (Donati et al., 1989).

Novel Synthesis Approaches

Dave and Shukla (1997) utilized diethyl ethoxymethylenemalonate for the novel synthesis of triheterocyclic pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, demonstrating the versatility of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in heterocyclic chemistry (Dave & Shukla, 1997).

Potential in Medicinal Chemistry

Ukrainets et al. (2018) synthesized a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids to explore their analgesic properties and establish a structure-analgesic activity relationship (Ukrainets et al., 2018).

Future Directions

properties

IUPAC Name |

ethyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-9(14)12-7-5-3-4-6-13(7)10(8)15/h3-6,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRPKTDJOUNZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC=CN2C1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

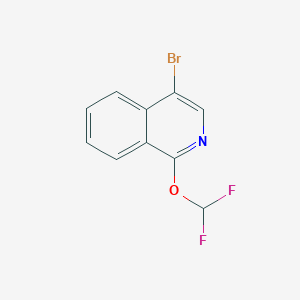

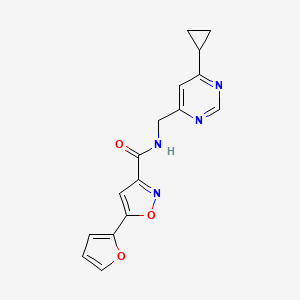

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2829814.png)

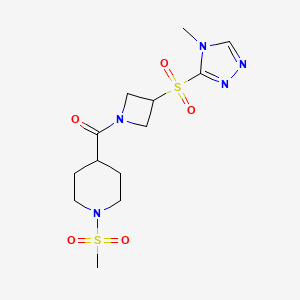

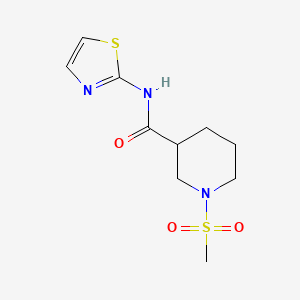

![1-Benzyl-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine](/img/structure/B2829815.png)

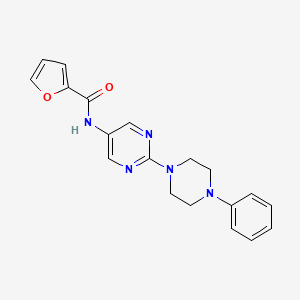

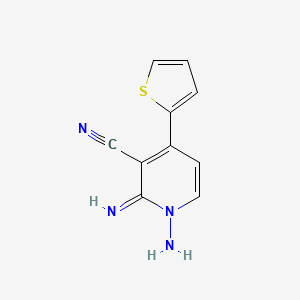

![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate](/img/structure/B2829816.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)

![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)